1-(2-Bromoallyl)-4-nitro-1h-pyrazole

Description

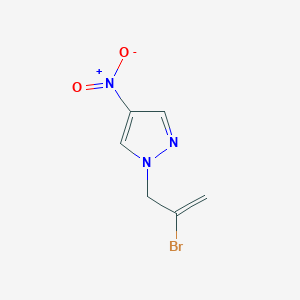

1-(2-Bromoallyl)-4-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a nitro group (-NO₂) at the 4-position of the pyrazole ring and a 2-bromoallyl group (-CH₂CBr=CH₂) at the 1-position. The nitro group is a strong electron-withdrawing substituent, influencing the electronic properties and reactivity of the pyrazole core. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials, where its substituents may confer unique reactivity or biological activity .

Properties

Molecular Formula |

C6H6BrN3O2 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-nitropyrazole |

InChI |

InChI=1S/C6H6BrN3O2/c1-5(7)3-9-4-6(2-8-9)10(11)12/h2,4H,1,3H2 |

InChI Key |

SZFQIYDENDHDMS-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CN1C=C(C=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoallyl)-4-nitro-1h-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromoallyl group at N1 is highly reactive in nucleophilic substitution (SN2) or cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME, 80°C | 1-Aryl-4-nitro-1H-pyrazole | 78–85% | |

| Elimination | DBU, DMF, 120°C | 1-Vinyl-4-nitro-1H-pyrazole | 65% |

Nitro Group Transformations

The nitro group at C4 undergoes reduction or displacement:

-

Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, yielding 4-amino-1-(2-bromoallyl)-1H-pyrazole .

-

Nucleophilic Aromatic Substitution : Reaction with thiols or amines under basic conditions replaces the nitro group with sulfur- or nitrogen-based substituents .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at C5 due to the electron-withdrawing nitro group:

-

Applications in Heterocyclic Chemistry

1-(2-Bromoallyl)-4-nitro-1H-pyrazole serves as a precursor for complex heterocycles:

-

Pyrazolo-Fused Systems : Cyclocondensation with β-enamino diketones yields 3,5-disubstituted pyrazolo[1,5-a]pyridines .

-

Metal Coordination : The nitro and bromoallyl groups enable chelation with transition metals (e.g., Zn(II), Pd(II)), forming catalysts for cross-coupling reactions .

-

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing NOx gases.

-

Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in nonpolar media due to enhanced electrophilicity .

-

pH Sensitivity : Protonation at N2 under strongly acidic conditions (pH < 2) deactivates the pyrazole ring, shifting substitution to the bromoallyl group .

Scientific Research Applications

1-(2-Bromoallyl)-4-nitro-1h-pyrazole has several scientific research applications:

Medicinal Chemistry: Potential use as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromoallyl)-4-nitro-1h-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in covalent bonding with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole (CymitQuimica)

- Substituents : A 3-bromobenzyl group at position 1 and a nitro group at position 3.

- Key Differences : The bromine is part of an aromatic benzyl group rather than an aliphatic allyl chain. This reduces steric hindrance but limits opportunities for allylic substitution or cycloaddition reactions.

- Molecular Weight : 282.10 g/mol .

1-(Tert-butyl)-4-nitro-1H-pyrazole

- Substituents : A bulky tert-butyl group at position 1 and a nitro group at position 4.

- Key Differences : The tert-butyl group is electron-donating and sterically hindering, contrasting with the electron-withdrawing bromoallyl group. This difference significantly alters reactivity in nucleophilic aromatic substitution or catalytic reactions.

- Molecular Weight : 169.18 g/mol .

- Applications: The tert-butyl group may enhance solubility in nonpolar solvents, making it useful in material science or as a stabilizing ligand.

1-[(4-Methylphenyl)methyl]-5-[(3-(trifluoromethyl)phenyl)selanyl]-4-nitro-1H-pyrazole (1d)

- Substituents : A 4-methylbenzyl group at position 1, a selanyl group at position 5, and a nitro group at position 4.

- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.

- Physical Properties : Melting point 68–70°C; HRMS confirms molecular formula C₁₈H₁₅F₃N₃O₂Se .

- Applications : Selenium-containing pyrazoles are studied for their antioxidant or anticancer properties.

Physicochemical Properties

Biological Activity

1-(2-Bromoallyl)-4-nitro-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a bromoallyl group and a nitro group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant inhibitory effects on various cancer cell lines, including lung, colorectal, and breast cancers. Specifically:

- In vitro Studies : The compound has shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with antiproliferative activity being a focal point of investigation .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through caspase activation pathways, which are critical for programmed cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially reducing cytokine production in various models .

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, although specific data on this compound is limited compared to other pyrazole derivatives .

Research Findings and Case Studies

Several research studies have contributed to understanding the biological activity of this compound:

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with key enzymes involved in cancer progression and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.